Cas no 113162-02-0 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-)

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 化学的及び物理的性質
名前と識別子
-
- Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
- [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
- 10,11-dihydroquinidine p-chlorobenzoate
- dihydrochinidinyl p-chlorobenzoate
- Dihydroquinidine 4-chlorobenzoate
- Hydroquinidine 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinidine
- p-Chlorobenzoyldihydroquinidine
- Dihydroquindine 4-chlorobenzoate
- Dihydroquinidine p-Chlorobenzoate
- 10,11-Dihydroquinidine 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinidine, Dihydroquinidine 4-chlorobenzoate
- Hydroquinidine 4-chlorobenzoate 98%
- Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (9S)-
- 113162-02-0
- Hydroquinidine 4-chlorobenzoate, 98%
- (S)-((2R,4S,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- DTXSID90583559
- J-002905
- TXVNNFDXQZFMBQ-XHYUFEOFSA-N
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- インチ: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1
- InChIKey: TXVNNFDXQZFMBQ-XHYUFEOFSA-N
- ほほえんだ: COC1C=CC2C(=C([C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1
- BRN: 4302319
計算された属性
- せいみつぶんしりょう: 464.18700
- どういたいしつりょう: 464.1866705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 51.7Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.28
- ゆうかいてん: 102-105 °C(lit.)
- ふってん: 598°Cat760mmHg
- フラッシュポイント: 315.5°C
- 屈折率: 1.639
- PSA: 51.66000
- LogP: 5.85320
- 酸性度係数(pKa): 9.31±0.70(Predicted)
- ようかいせい: 未確定
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- セキュリティ情報
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36; S24/25; S22
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- 包装等級:III
- 危険レベル:6.1(b)
- 包装グループ:III
- リスク用語:R36/37/38
- ちょぞうじょうけん:under inert gas (nitrogen or Argon) at 2-8°C
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D919107-1g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 1g |
¥178.20 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XV624-200mg |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- |
113162-02-0 | 97% | 200mg |
74.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134155-5g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
¥858.0 | 2022-03-01 | |
Ambeed | A710430-1g |
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113162-02-0 | 97% | 1g |
$36.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250133-1 g |
Hydroquinidine 4-chlorobenzoate, |
113162-02-0 | 1g |
¥406.00 | 2023-07-10 | ||
Ambeed | A710430-250mg |
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$30.0 | 2025-02-20 | |
1PlusChem | 1P003RFH-5g |
Hydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
$119.00 | 2025-03-21 | |
A2B Chem LLC | AB74717-250mg |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$32.00 | 2024-04-20 | |
A2B Chem LLC | AB74717-5g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
$233.00 | 2024-04-20 | |
1PlusChem | 1P003RFH-250mg |
Hydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$61.00 | 2025-02-20 |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-に関する追加情報
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-: A Comprehensive Overview
The compound Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-, with the CAS number 113162-02-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinchona alkaloids, which are known for their diverse biological activities and structural complexity. The molecule's name itself is a testament to its intricate structure, with key functional groups such as the hydroxyl group (-OH) and the methoxy group (-OCH3) playing pivotal roles in its chemical properties.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of new anti-inflammatory and antioxidant agents. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to understand the compound's interaction with biological targets. These studies have revealed that the (9S) configuration of the molecule significantly influences its bioavailability and pharmacokinetic properties.
The synthesis of Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- involves a multi-step process that requires precise control over stereochemistry. One of the most notable advancements in its synthesis is the use of asymmetric catalysis, which has enabled the production of enantiomerically pure compounds. This has been crucial for studying the stereochemical dependence of its biological activities.
In terms of applications, this compound has shown promise in treating neurodegenerative diseases due to its ability to modulate oxidative stress pathways. Preclinical studies have demonstrated that it can effectively reduce reactive oxygen species (ROS) levels in neuronal cells, thereby protecting them from oxidative damage. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, where it has exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
The structural elucidation of this compound has also benefited from cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided unprecedented insights into its three-dimensional arrangement, which is critical for understanding its interactions with biological systems.
Another area of active research is the exploration of this compound's bioavailability and pharmacokinetics. Studies using animal models have shown that it exhibits moderate oral bioavailability, which can be enhanced through formulation strategies such as lipid-based delivery systems. These findings underscore the importance of drug delivery optimization in maximizing therapeutic efficacy.
In conclusion, Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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